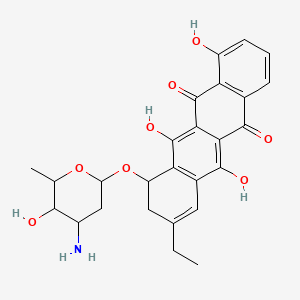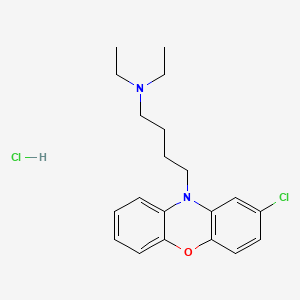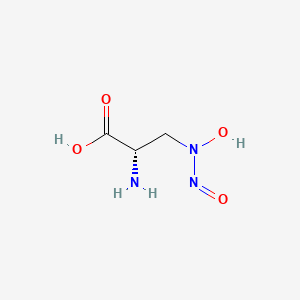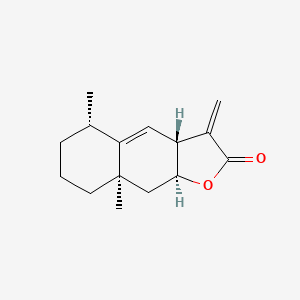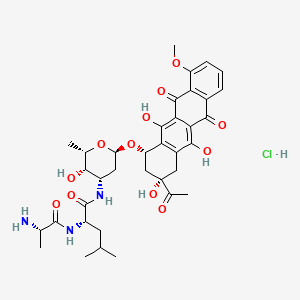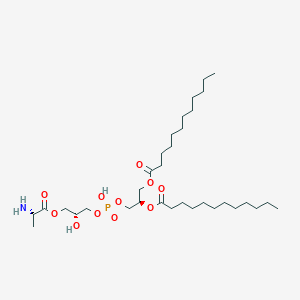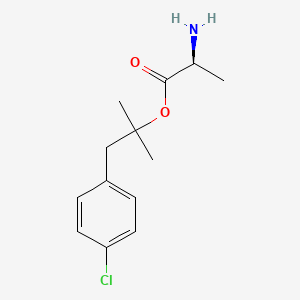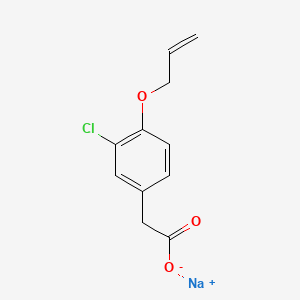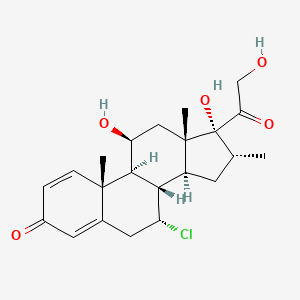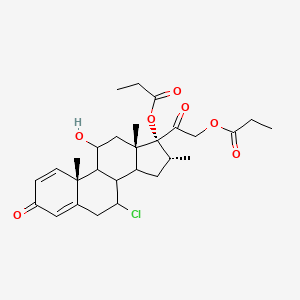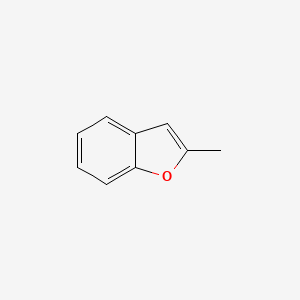
2-Methylbenzofuran
Overview
Description
2-Methylbenzofuran, also known as 2-Methyl-1-benzofuran or 2-Methylbenzo[b]furan, is an organic compound with the molecular formula C9H8O. It is a derivative of benzofuran, characterized by a methyl group attached to the second position of the benzofuran ring. This compound is known for its unique structural features and diverse biological activities, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
2-Methylbenzofuran, like other benzofuran derivatives, has been found to exhibit a wide range of biological activities Benzofuran derivatives have been reported to interact with various targets, including cancer cells and microbes .
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect a variety of biochemical pathways related to these processes.
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be improved through various synthetic pathways .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some benzofuran derivatives have shown significant inhibitory effects against various types of cancer cells .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .
Biochemical Analysis
Biochemical Properties
It has been reported that benzofuran compounds can undergo catalytic oxidation by hydrogen peroxide, a process that is catalyzed by Mn(III) porphyrins . This suggests that 2-Methylbenzofuran may interact with enzymes and other biomolecules in similar biochemical reactions.
Cellular Effects
Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to other benzofuran compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been reported that benzofuran compounds can undergo catalytic oxidation, suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzofuran can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of benzofuran derivatives. For example, this compound can be synthesized via catalytic oxidation using hydrogen peroxide . This method is advantageous due to its high yield and fewer side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Halogenation and hydroxylation are common substitution reactions, often involving reagents like halogens or hydroxyl groups.
Major Products: The major products formed from these reactions include enol derivatives, halogenated benzofurans, and hydroxylated benzofurans .
Scientific Research Applications
2-Methylbenzofuran has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reactant to synthesize various derivatives, including enol derivatives via catalytic oxidation .
Biology and Medicine: In biology and medicine, benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents for diseases like cancer and hepatitis C .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other chemical products due to its versatile reactivity and biological activities .
Comparison with Similar Compounds
3-Methylbenzofuran: Similar to 2-Methylbenzofuran but with the methyl group attached to the third position.
2,3-Benzofuran: A benzofuran derivative with additional substituents at the second and third positions.
Dibenzofuran: A more complex structure with two benzofuran rings fused together.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGPVUAOTCNZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863353 | |
| Record name | 2-Methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Burnt phenolic aroma | |
| Record name | 2-Methylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.052-1.057 | |
| Record name | 2-Methylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4265-25-2, 25586-38-3 | |
| Record name | 2-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 2-Methylbenzofuran?
A1: The molecular formula of this compound is C9H8O, and its molecular weight is 132.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Infrared (IR) spectroscopy [], and Mass Spectrometry (MS) [] to elucidate the structure of this compound and its derivatives.
Q3: What are some efficient synthetic routes to this compound derivatives?
A3: Several approaches are described in the literature, including:
- Cyclization of substituted phenols with α-(methylthio)acetone: This method utilizes Friedel-Crafts reaction conditions and allows for the introduction of various substituents on the benzofuran ring. [, , ]
- Direct synthesis from calcium carbide and salicylaldehyde p-tosylhydrazones: This novel methodology offers a readily available acetylene source and simplifies the synthetic procedure. []
- Claisen rearrangement of 2-phenylsulfinyl-2-propenyl phenyl ethers: This approach provides access to functionalized phenols that can be further elaborated to this compound derivatives. []
Q4: Can this compound undergo the Diels-Alder reaction?
A4: While this compound itself is stable towards singlet oxygen [], its vinyl derivatives readily undergo [, ]-cycloaddition with singlet oxygen, forming 1,4-endoperoxides. This highlights the impact of substituents on the reactivity of the benzofuran core. []
Q5: How can this compound be converted to salicylaldehyde?
A5: A convenient method involves ozonolysis of this compound in dichloromethane at low temperature followed by alkaline hydrolysis. []
Q6: Are there examples of zeolite-catalyzed reactions involving this compound?
A6: Yes, researchers have investigated the acylation of this compound with acetic anhydride using Y zeolites in a fixed bed reactor. The reaction exhibits high selectivity towards 3-acetyl-2-methylbenzofuran, demonstrating the potential for zeolite catalysts in benzofuran functionalization. []
Q7: How does the reactivity of this compound compare to benzofuran in zeolite-catalyzed acylations?
A7: Studies indicate that this compound is significantly more reactive than benzofuran in zeolite-catalyzed acylations, with the 3-position being particularly susceptible to electrophilic attack. This difference is attributed to electronic effects and steric factors imposed by the methyl substituent. []
Q8: What is known about the environmental occurrence and fate of this compound?
A8: this compound has been identified as a significant component in the process waters generated during the hydrothermal carbonization of biomass, particularly from wheat straw feedstocks. [] This finding raises concerns about its potential release and impact on aquatic ecosystems.
Q9: Has the sorption behavior of this compound in soil environments been studied?
A9: Yes, research suggests that the sorption of this compound to soil is primarily governed by non-specific interactions with soil organic carbon. [, ] Understanding these sorption processes is crucial for predicting its mobility and potential for groundwater contamination.
Q10: Are there any reported biological activities associated with this compound derivatives?
A10: Research indicates that certain this compound derivatives exhibit antibacterial activity. For instance, 2-Methyl-3-nitrobenzofuran and its analogs display bacteriostatic properties, with a spectrum of activity similar to nitrofurazone. []
Q11: Have this compound derivatives been explored as potential antifungal agents?
A11: Yes, studies have investigated the synthesis and antifungal activity of 2-amino and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles. While these compounds demonstrated only marginal activity against Aspergillus fumigatus and Aspergillus niger, they provide valuable insights for further structural optimization. []
Q12: Are there any this compound derivatives under development for treating Type 2 diabetes?
A12: Yes, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide has emerged as a clinical candidate for Type 2 diabetes. It acts as a “partial activator” of glucokinase, a key enzyme involved in glucose homeostasis. This approach aims to achieve therapeutic efficacy while minimizing the risk of hypoglycemia. []
Q13: Have computational methods been employed to study reactions involving this compound?
A13: Yes, computational studies have provided valuable insights into the mechanism of ruthenium NHC-catalyzed asymmetric hydrogenation of this compound. These studies revealed the importance of a chiral pocket formed by the catalyst, which selectively interacts with the substrate, influencing enantioselectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


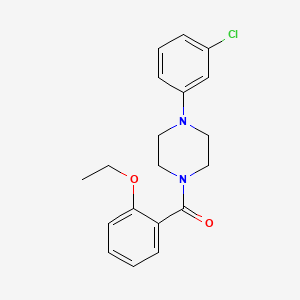
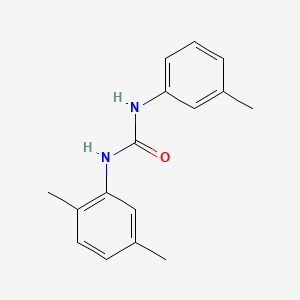
![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
